molecular formula C26H22BrP B3370068 Triphenyl(1-phenylvinyl)phosphorane CAS No. 30537-11-2

Triphenyl(1-phenylvinyl)phosphorane

Cat. No.: B3370068
CAS No.: 30537-11-2
M. Wt: 445.3 g/mol
InChI Key: OHPKUXCNUGBHGY-UHFFFAOYSA-M
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Description

Triphenyl(1-phenylvinyl)phosphorane is an organophosphorus compound with the molecular formula C26H23P. It is a type of phosphorane, which is characterized by a phosphorus atom bonded to four phenyl groups and one phenylvinyl group. This compound is known for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: Triphenyl(1-phenylvinyl)phosphorane can be synthesized through the reaction of triphenylphosphine with phenylacetylene in the presence of a base such as sodium hydride. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction proceeds as follows: [ \text{Ph}_3\text{P} + \text{PhC}\equiv\text{CH} \rightarrow \text{Ph}_3\text{P}=\text{CHPh} ]

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes using larger reactors, maintaining strict control over reaction conditions, and ensuring the purity of reactants.

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form phosphine oxides.

    Reduction: It can be reduced back to triphenylphosphine and phenylacetylene under certain conditions.

    Substitution: The phenylvinyl group can participate in various substitution reactions, particularly with electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the phenylvinyl group.

Major Products:

    Oxidation: Triphenylphosphine oxide and phenylvinyl oxide.

    Reduction: Triphenylphosphine and phenylacetylene.

    Substitution: Various substituted phosphoranes depending on the electrophile used.

Scientific Research Applications

Triphenyl(1-phenylvinyl)phosphorane has several applications in scientific research:

    Organic Synthesis: It is used in the Wittig reaction to form alkenes from aldehydes and ketones.

    Catalysis: It serves as a ligand in transition metal catalysis, facilitating various organic transformations.

    Material Science: It is used in the synthesis of polymers and other advanced materials.

    Medicinal Chemistry: It is explored for its potential in drug development, particularly in the synthesis of complex organic molecules.

Mechanism of Action

The primary mechanism of action for Triphenyl(1-phenylvinyl)phosphorane involves its role as a nucleophile in the Wittig reaction. The phosphorus atom forms a bond with the carbonyl carbon of an aldehyde or ketone, resulting in the formation of a betaine intermediate. This intermediate then undergoes a rearrangement to form an alkene and triphenylphosphine oxide. The reaction can be summarized as follows: [ \text{Ph}_3\text{P}=\text{CHPh} + \text{R}_2\text{C=O} \rightarrow \text{Ph}_3\text{P=O} + \text{R}_2\text{C=CHPh} ]

Comparison with Similar Compounds

    Triphenylphosphine: A common organophosphorus compound used in various organic reactions.

    Triphenylphosphine oxide: The oxidized form of triphenylphosphine, often formed as a byproduct in reactions involving triphenylphosphine.

    Triphenylphosphine sulfide: A sulfur analog of triphenylphosphine oxide.

Uniqueness: Triphenyl(1-phenylvinyl)phosphorane is unique due to its ability to form stable ylides, which are crucial intermediates in the Wittig reaction. This property makes it particularly valuable in the synthesis of alkenes with precise control over the double bond’s location.

Properties

CAS No.

30537-11-2

Molecular Formula

C26H22BrP

Molecular Weight

445.3 g/mol

IUPAC Name

triphenyl(1-phenylethenyl)phosphanium;bromide

InChI

InChI=1S/C26H22P.BrH/c1-22(23-14-6-2-7-15-23)27(24-16-8-3-9-17-24,25-18-10-4-11-19-25)26-20-12-5-13-21-26;/h2-21H,1H2;1H/q+1;/p-1

InChI Key

OHPKUXCNUGBHGY-UHFFFAOYSA-M

SMILES

C=C(C1=CC=CC=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

C=C(C1=CC=CC=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]

Key on ui other cas no.

30537-11-2

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
Triphenyl(1-phenylvinyl)phosphorane

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